A Comprehensive Technical Guide to N-methoxy-N-methylcarbamoyl Chloride: Synthesis, Mechanism, and Application in Modern Drug Discovery
A Comprehensive Technical Guide to N-methoxy-N-methylcarbamoyl Chloride: Synthesis, Mechanism, and Application in Modern Drug Discovery
Introduction: The Strategic Importance of Controlled Acylation in Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise and predictable formation of carbon-carbon bonds is paramount. The synthesis of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation, yet one fraught with challenges, most notably the propensity for over-addition by highly reactive organometallic reagents, leading to undesired tertiary alcohols. The advent of the Weinreb-Nahm amide provided a robust solution to this long-standing problem, and at the heart of one of its most efficient preparations lies the reagent: N-methoxy-N-methylcarbamoyl chloride .
This technical guide provides an in-depth exploration of N-methoxy-N-methylcarbamoyl chloride, from its fundamental chemical properties and synthesis to its mechanistic underpinnings and practical applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). We will delve into the causality behind its effectiveness, providing field-proven insights and detailed protocols for its use.
PART 1: Core Chemical and Physical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-methoxy-N-methylcarbamoyl chloride . It is also commonly referred to by several synonyms, including methylmethoxycarbamoyl chloride and N-methoxy-N-methylcarbamic chloride[1][2].
This reagent is a critical building block for the synthesis of N-methoxy-N-methylamides, famously known as Weinreb amides[3]. These amides are prized intermediates because they allow for the controlled formation of ketones upon reaction with organometallic reagents[4][5].
Physicochemical Data
A summary of the key physicochemical properties of N-methoxy-N-methylcarbamoyl chloride is presented in Table 1. This data is essential for reaction planning, safety assessment, and analytical method development.
| Property | Value | References |
| IUPAC Name | N-methoxy-N-methylcarbamoyl chloride | [1] |
| CAS Number | 30289-28-2 | [1] |
| Molecular Formula | C₃H₆ClNO₂ | [1] |
| Molecular Weight | 123.54 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Boiling Point | 60°C | [1] |
| Purity | Typically >98.0% (GC) | [4] |
| SMILES | CON(C)C(Cl)=O | [1] |
| InChI Key | SHQJHXLWZDMQEJ-UHFFFAOYSA-N | [1] |
PART 2: Synthesis of N-methoxy-N-methylcarbamoyl Chloride
The synthesis of carbamoyl chlorides traditionally involves the use of phosgene or its safer solid equivalent, triphosgene[6][7]. These reagents react with a corresponding amine to form the desired carbamoyl chloride. While highly effective, these methods require specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene[7].
Experimental Protocol: Synthesis via Phosgenation (Illustrative)
This protocol is adapted from general procedures for the synthesis of carbamoyl chlorides and should be performed by trained personnel in a well-ventilated fume hood with continuous monitoring.
Reactants:
-
N,O-dimethylhydroxylamine hydrochloride
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) and the non-nucleophilic base (2.2 equivalents) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in the anhydrous solvent.
-
Slowly add the triphosgene solution to the amine suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
The filtrate, containing the N-methoxy-N-methylcarbamoyl chloride, can often be used directly in subsequent reactions. Alternatively, the solvent can be removed under reduced pressure, and the product purified by vacuum distillation.
PART 3: The Weinreb Amide Synthesis: Mechanism and Application
The primary and most significant application of N-methoxy-N-methylcarbamoyl chloride is as a precursor to Weinreb amides, which are then used to synthesize ketones and aldehydes. This two-step process offers a decisive advantage over the direct addition of organometallic reagents to other carboxylic acid derivatives like esters or acid chlorides[5].
Mechanism of Action: Preventing Over-addition
The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable tetrahedral intermediate. When an organometallic reagent (such as a Grignard or organolithium reagent) adds to a Weinreb amide, the resulting intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen[1][8][9]. This five-membered chelate is stable at low temperatures and does not collapse to the ketone until acidic workup[1]. This stability prevents the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol[5][7].
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. | www.wenxuecity.com [wenxuecity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
